2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Overview
Description
2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C19H20Cl2N2O3S and its molecular weight is 427.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is 426.0571691 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
This compound and its derivatives are synthesized through various chemical reactions, involving condensation, hydrolysis, and reaction with aromatic aldehydes, among other steps. These compounds are characterized using spectroscopic methods such as IR, 1H NMR, 13C-NMR, Mass, and elemental analysis, providing insight into their structure and properties (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Activity
Several studies focus on the biological activity of these compounds, including antibacterial and antifungal activities. The derivatives show promising results against a range of bacterial and fungal strains, highlighting their potential as antibiotic and antibacterial drugs (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005). Another study emphasizes the cytostatic, antitubercular, and anti-inflammatory activities of azomethine derivatives, suggesting a broad spectrum of pharmacological properties (С. Чиряпкин et al., 2021).
Antimicrobial Evaluation and Docking Studies
Compounds synthesized from this chemical framework have been evaluated for their antimicrobial efficacy, and molecular docking studies have been conducted to understand their mode of action. Such studies provide a foundation for the development of new antimicrobial agents, highlighting the compound's relevance in medical chemistry and pharmaceutical science (Talupur, Satheesh, & Chandrasekhar, 2021).
Chemical Properties and Synthesis Optimization
Research into the chemical properties of these compounds, along with the optimization of synthesis methods, is crucial for their application in drug development. Studies detail the synthesis routes, reaction conditions, and the impact of various substituents on the chemical reactions involved, aiding in the design and development of new compounds with desired biological activities (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).
Application in CCR5 Antagonists
The framework of this compound is also explored in the context of developing CCR5 antagonists, which are important for the treatment of HIV. This demonstrates the compound's versatility and potential in the development of therapeutics for various diseases, including infectious and chronic conditions (Ikemoto et al., 2005).
Properties
IUPAC Name |
2-[2-(2,4-dichlorophenoxy)propanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3S/c1-9-3-5-12-15(7-9)27-19(16(12)17(22)24)23-18(25)10(2)26-14-6-4-11(20)8-13(14)21/h4,6,8-10H,3,5,7H2,1-2H3,(H2,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMZZIOFYWVAKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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